molecular formula C8H7Cl2N3 B174864 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 129872-82-8

2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No. B174864
CAS RN: 129872-82-8
M. Wt: 216.06 g/mol
InChI Key: OMEALJXAHAGMIE-UHFFFAOYSA-N
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Description

“2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine” is a heterocyclic compound with the molecular formula C6H3Cl2N3 . It has a molecular weight of 188.02 . This compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine” is 1S/C6H3Cl2N3/c7-5-4-3(1-2-9-4)10-6(8)11-5/h1-2,9H . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine” is a solid at room temperature . It has a molecular weight of 188.02 .

Scientific Research Applications

DPP-IV Inhibition for Diabetes Management

Antitumor Activity

Heterocyclic Synthesis

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . It has hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Heterocyclic compounds like “2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine” offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . They have immense significance in the pathophysiology of diseases . Therefore, future research could focus on exploring the therapeutic potentials of such compounds.

Mechanism of Action

Target of Action

The primary target of 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine is Dipeptidyl Peptidase-IV (DPP-IV) . DPP-IV is an enzyme responsible for the degradation of incretin hormones, which play a crucial role in regulating blood glucose levels.

Mode of Action

2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine acts as a potent inhibitor of DPP-IV . By inhibiting DPP-IV, it prevents the breakdown of incretin hormones, thereby increasing their concentration in the blood. This leads to enhanced insulin secretion and decreased glucagon release, resulting in lower blood glucose levels .

Biochemical Pathways

The compound affects the incretin pathway . Incretins are hormones that stimulate insulin secretion in response to meals. By inhibiting DPP-IV, the compound prolongs the action of incretins, leading to increased insulin secretion and decreased glucagon release. This helps to regulate blood glucose levels .

Result of Action

The inhibition of DPP-IV by 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine leads to prolonged incretin action , resulting in lower blood glucose levels . This makes it a potential therapeutic agent for managing blood glucose levels without causing risks such as weight gain and hypoglycaemia .

properties

IUPAC Name

2,4-dichloro-5-ethylpyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2N3/c1-2-13-4-3-5-6(13)7(9)12-8(10)11-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEALJXAHAGMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20563389
Record name 2,4-Dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

129872-82-8
Record name 2,4-Dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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